(3-Bromopropyl)triphenylphosphonium bromide

Catalog No.
S609376
CAS No.
3607-17-8
M.F
C21H21Br2P
M. Wt
464.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Bromopropyl)triphenylphosphonium bromide

CAS Number

3607-17-8

Product Name

(3-Bromopropyl)triphenylphosphonium bromide

IUPAC Name

3-bromopropyl(triphenyl)phosphanium;bromide

Molecular Formula

C21H21Br2P

Molecular Weight

464.2 g/mol

InChI

InChI=1S/C21H21BrP.BrH/c22-17-10-18-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16H,10,17-18H2;1H/q+1;/p-1

InChI Key

ZAHUZZUGJRPGKW-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[P+](CCCBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Synonyms

(3-Bromopropyl)triphenylphosphonium Bromide; NSC 84074;

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Rearrangement Reactions

(3-Bromopropyl)triphenylphosphonium bromide acts as a precursor for the generation of phosphenium ylides, which are highly reactive intermediates. These ylides participate in rearrangement reactions of cyclic organic molecules. For instance, research explores their role in the Semipinacol rearrangement and cycloisomerization reactions [1].

Here, the bromide group on the phosphonium center readily undergoes nucleophilic substitution, forming the reactive ylide which then rearranges the carbon skeleton of the target molecule.

[1] (3-Bromopropyl)triphenylphosphonium bromide | ChemicalBook

C-H Activation and Functionalization

The ability of phosphenium ylides derived from (3-Bromopropyl)triphenylphosphonium bromide to activate unreactive C-H bonds in organic molecules makes it a valuable tool in organic synthesis. Research explores its application in C-H activation/cycloisomerization and intramolecular dehydrobromination reactions [1].

These reactions allow for the introduction of functionalities or formation of new carbon-carbon bonds at specific positions in a molecule by leveraging the reactivity of the ylide intermediate.

[1] (3-Bromopropyl)triphenylphosphonium bromide | ChemicalBook

Other Applications

(3-Bromopropyl)triphenylphosphonium bromide also finds use in:

  • Olefination of benzaldehydes: This reaction involves the formation of carbon-carbon double bonds (alkenes) from benzaldehyde substrates [1].
  • Synthesis of functionalized polyurethanes: Research explores the application of (3-Bromopropyl)triphenylphosphonium bromide in the cationic ring-opening polymerization and click chemistry for the synthesis of polyurethanes with specific properties [1].

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3607-17-8

Dates

Modify: 2023-08-15

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